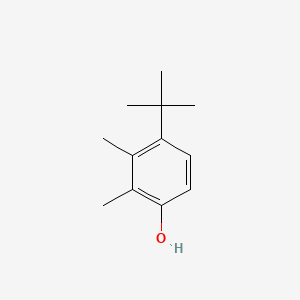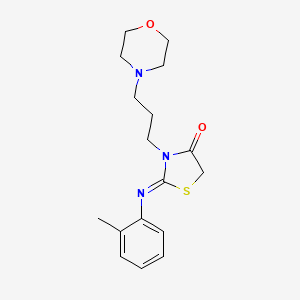
3-(3-Morpholinopropyl)-2-(o-tolylimino)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidinone ring, a morpholine group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone typically involves the reaction of 2-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiazolidinone ring, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 2-[(2-Methylphenyl)imino]-3-[3-(4-piperidinyl)propyl]-4-thiazolidinone
- 2-[(2-Methylphenyl)imino]-3-[3-(4-pyrrolidinyl)propyl]-4-thiazolidinone
- 2-[(2-Methylphenyl)imino]-3-[3-(4-piperazinyl)propyl]-4-thiazolidinone
Uniqueness
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
属性
CAS 编号 |
55469-57-3 |
|---|---|
分子式 |
C17H23N3O2S |
分子量 |
333.5 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23N3O2S/c1-14-5-2-3-6-15(14)18-17-20(16(21)13-23-17)8-4-7-19-9-11-22-12-10-19/h2-3,5-6H,4,7-13H2,1H3 |
InChI 键 |
BTSQRJRXEHPLIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=C2N(C(=O)CS2)CCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
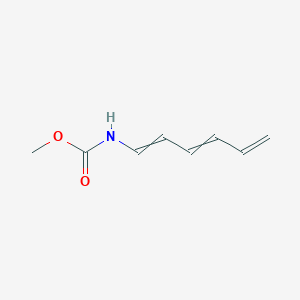

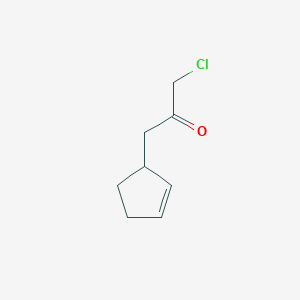
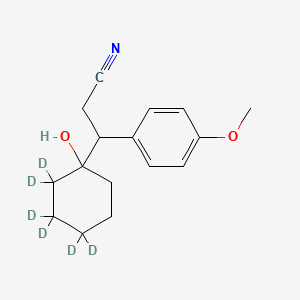
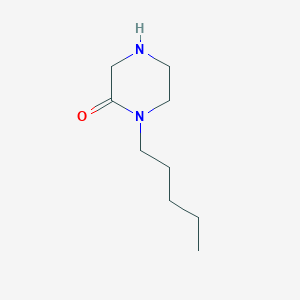
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
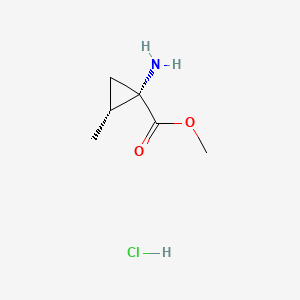
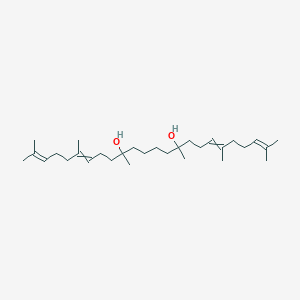
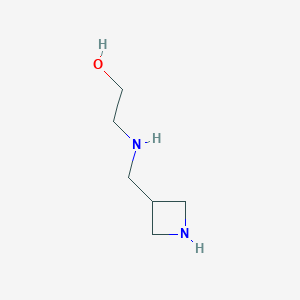
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
